molecular formula C8H12O4 B156252 Dimethyl cyclobutane-1,1-dicarboxylate CAS No. 10224-72-3

Dimethyl cyclobutane-1,1-dicarboxylate

Cat. No.: B156252
CAS No.: 10224-72-3
M. Wt: 172.18 g/mol
InChI Key: KIFHUHBBUBVJNH-UHFFFAOYSA-N
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Description

Dimethyl cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two ester groups attached to the same carbon atom.

Scientific Research Applications

Dimethyl cyclobutane-1,1-dicarboxylate has several applications in scientific research:

Safety and Hazards

The safety information for Dimethyl cyclobutane-1,1-dicarboxylate can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures to prevent any harm.

Future Directions

The future directions for Dimethyl cyclobutane-1,1-dicarboxylate could involve its use as a pharmaceutical intermediate . It has potential applications in the production of Carboplatin , a chemotherapy drug used to treat various types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl cyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobutane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Dimethyl cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dimethyl cyclobutane-1,1-dicarboxylate is unique due to the positioning of its ester groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its isomers and analogs. This structural feature makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

dimethyl cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFHUHBBUBVJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427369
Record name dimethyl cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10224-72-3
Record name 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10224-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl cyclobutane-1,1-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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